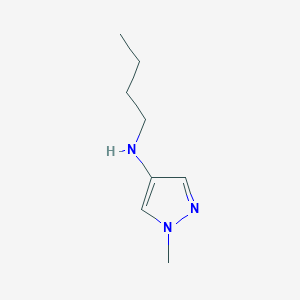

N-butyl-1-methyl-1H-pyrazol-4-amine

説明

N-butyl-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a methyl group at the 1-position and a butyl substituent on the amine at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .

特性

分子式 |

C8H15N3 |

|---|---|

分子量 |

153.22 g/mol |

IUPAC名 |

N-butyl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-9-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 |

InChIキー |

XBFJGOABOLGEAJ-UHFFFAOYSA-N |

正規SMILES |

CCCCNC1=CN(N=C1)C |

製品の起源 |

United States |

準備方法

Sequential N-Alkylation and Nitro Reduction

A patent by CN113264919A outlines a two-step synthesis for analogous pyrazol-4-amine derivatives:

-

Substitution Reaction : 4-Nitro-1H-pyrazole reacts with alkyl halides (e.g., 2-methoxy-4-chloropyridine) in the presence of a base (e.g., NaH or CsCO) at 70–120°C.

-

Catalytic Hydrogenation : The nitro group is reduced to an amine using palladium on carbon (Pd/C) or Raney nickel under .

Adaptation for Target Compound :

Table 1: Alkylation Conditions and Yields

Direct N-Alkylation Using Alcohols

Iridium-Catalyzed Methodology

Recent advances in N-alkylation employ iridium catalysts to couple amines with alcohols. A study in ACS Omega demonstrates this for aniline derivatives:

-

Conditions : 1% [IrClCp*], KOtBu, 120°C, 20 hours.

-

Mechanism : Borrowing hydrogen pathway, where the alcohol is dehydrogenated to an aldehyde, forming an imine intermediate before reduction.

Application to Pyrazole Systems :

-

React 1-methyl-1H-pyrazol-4-amine with butanol under similar conditions.

-

Optimize catalyst loading (0.5–2 mol%) and base (KOtBu vs. CsCO) to enhance yields.

Table 2: Catalytic N-Alkylation Performance

Regioselective Synthesis via Cyclocondensation

Knorr Pyrazole Synthesis

Traditional pyrazole formation involves cyclocondensation of hydrazines with 1,3-diketones. For N-butyl-1-methyl derivatives:

-

React methyl hydrazine with acetylacetone to form 1-methyl-1H-pyrazol-4-amine.

-

Alkylate the amine with butyl bromide under basic conditions.

Challenges :

-

Competing alkylation at multiple ring positions.

-

Low yields (<50%) due to steric hindrance from the methyl group.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Nitro Reduction | 2 | 63 | High | Low |

| Ir-Catalyzed | 1 | 85 | Moderate | High |

| Cyclocondensation | 2 | 40 | Low | Moderate |

Key Findings :

-

Nitro Reduction : Most scalable for industrial use but requires handling hazardous intermediates.

-

Catalytic Alkylation : Higher yields but limited by catalyst cost and sensitivity to oxygen.

Experimental Optimization and Case Studies

化学反応の分析

科学研究への応用

化学: N-ブチル-1-メチル-1H-ピラゾール-4-アミンは、より複雑な複素環化合物の合成におけるビルディングブロックとして使用されています。

生物学: 生物学研究では、N-ブチル-1-メチル-1H-ピラゾール-4-アミンは、その潜在的な生物活性について研究されています。ピラゾール誘導体は、抗炎症、抗菌、抗がん特性など、幅広い生物活性を示すことが知られています。

医学: この化合物は、創薬と開発における潜在的な使用について調査されています。ピラゾール誘導体は、がん、炎症、感染症など、さまざまな疾患を標的とした新しい治療薬の設計における主要な骨格として特定されています。

工業: N-ブチル-1-メチル-1H-ピラゾール-4-アミンは、独自の特性を持つ新素材の開発に使用されています。また、染料、顔料、その他の特殊化学品の合成にも使用されています。

科学的研究の応用

Chemistry: N-butyl-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential bioactivity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug discovery and development. Pyrazole derivatives have been identified as key scaffolds in the design of new therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry: this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.

作用機序

類似の化合物との比較

類似の化合物:

1-メチル-1H-ピラゾール-4-アミン: ブチル基がないことを除いて、類似の化学的性質を持つ密接に関連した化合物。

N-ブチル-1H-ピラゾール-4-アミン: メチル置換がないことを除いて、ブチル基を持つ別の類似の化合物。

3-(tert-ブチル)-N-(4-メトキシベンジル)-1-メチル-1H-ピラゾール-5-アミン: 追加の官能基を持つ、より複雑なピラゾール誘導体。

独自性: N-ブチル-1-メチル-1H-ピラゾール-4-アミンは、ブチル基とメチル基の両方が存在するため、その化学反応性と生物活性を影響を与える可能性があるため、ユニークです。これらの置換基の組み合わせは、化合物の溶解性、安定性、および生物学的標的との相互作用を強化し、新しい治療薬や材料の開発のための貴重な骨格となっています。

類似化合物との比較

Comparison with Similar Compounds

The following table compares N-butyl-1-methyl-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives, emphasizing substituent effects, physicochemical properties, and synthetic methodologies.

Key Observations:

Substituent Effects on Reactivity :

- The presence of electron-withdrawing groups (e.g., pyridinyl in ) increases polarity and may enhance solubility in polar solvents compared to alkyl-substituted analogs like this compound.

- Bulky substituents (e.g., benzyl in ) may sterically hinder nucleophilic reactions at the amine group, affecting synthetic utility.

Synthetic Methodologies: Copper-catalyzed coupling (e.g., using CuBr in ) is common for introducing aryl/heteroaryl groups to pyrazoles.

Spectral and Analytical Data :

- HRMS and NMR are critical for confirming molecular identity. For example, the cyclopropyl derivative showed a distinct [M+H]⁺ peak at m/z 215, while IR data highlighted N-H stretching frequencies.

Yield and Purity :

- Low yields (e.g., 17.9% for the cyclopropyl analog ) suggest challenges in optimizing reaction conditions for pyrazole-4-amine derivatives.

生物活性

N-butyl-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a five-membered nitrogen-containing heterocycle with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₄ |

| Molecular Weight | 140.19 g/mol |

| Structure | Chemical Structure |

This unique structure contributes to its reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By modulating these enzymes, this compound can potentially reduce inflammation and associated pain.

3. Anticancer Potential

Emerging evidence suggests that this pyrazole derivative may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as FLT3 and BCR-ABL, which are often activated in leukemia . The compound's structural similarity to other known anticancer agents allows it to interact with cellular targets involved in tumor growth and proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, leading to decreased production of pro-inflammatory mediators.

- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling, which can alter cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. The study concluded that the compound effectively reduced inflammation through COX inhibition .

Study 3: Anticancer Activity

Research involving leukemia cell lines demonstrated that this compound significantly induced apoptosis at concentrations above 10 nM. Flow cytometry analysis showed increased early and late apoptotic cells after treatment, indicating its potential as a therapeutic agent in cancer therapy .

Q & A

Q. What established synthetic routes are available for N-butyl-1-methyl-1H-pyrazol-4-amine, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a multi-step approach may include:

- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones.

- Step 2: Alkylation at the pyrazole N1 position using butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 3: Purification via column chromatography or recrystallization. Critical parameters include temperature control (to avoid side reactions), solvent polarity (DMF or DMSO enhances reactivity), and stoichiometric ratios of reactants .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Base | K₂CO₃ or Cs₂CO₃ | Facilitates alkylation |

| Solvent | DMF/DMSO | Enhances solubility |

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR:

- Pyrazole protons (H-3 and H-5) appear as singlets at δ 7.2–7.5 ppm.

- N-methyl group resonates as a singlet at δ 3.8–4.0 ppm.

- Butyl chain protons show peaks at δ 0.9–1.6 ppm (CH₃, CH₂).

- ¹³C NMR:

- Pyrazole carbons: C-4 (amine-bearing) at δ 145–150 ppm.

- IR:

- N-H stretch at ~3300 cm⁻¹ (amine group).

- C-N absorption at 1250–1350 cm⁻¹ .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Methodological Answer: Key properties include:

- Solubility: Preferentially soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

- Stability: Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres.

- Melting Point: Typically 80–100°C (varies with purity).

Table 2: Physicochemical Data

| Property | Value/Behavior | Source |

|---|---|---|

| Solubility (H₂O) | <1 mg/mL | |

| Stability | pH-sensitive |

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

- Use SHELX programs for refinement:

Q. What strategies optimize reaction yield in the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors.

- Pharmacophore Modeling: Identify key interactions (e.g., hydrogen bonds with pyrazole N-atoms) .

- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .

Q. How should researchers design binding affinity assays to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

Q. What analytical techniques are recommended for resolving contradictions in synthetic yields or purity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。